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Compound of Interest

Compound Name: 4-Ethyl-3,6-dimethyloctane

Cat. No.: B15455910 Get Quote

This technical guide provides a comprehensive overview of 4-Ethyl-3,6-dimethyloctane,

including its nomenclature, chemical properties, synthesis, and potential relevance in the field

of drug development. This document is intended for researchers, scientists, and professionals

in drug discovery and organic chemistry.

Chemical Identity and Properties
4-Ethyl-3,6-dimethyloctane is a branched-chain alkane. Its structure and properties are

summarized below.

IUPAC Name and Synonyms
The standard nomenclature for this compound according to the International Union of Pure and

Applied Chemistry (IUPAC) is 4-Ethyl-3,6-dimethyloctane.[1][2]

Known synonyms include:

3,6-DIMETHYL-4-ETHYLOCTANE[2]

Octane, 4-ethyl-3,6-dimethyl-[2]

CTK5B4479[2]

DTXSID30509071[2]
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Physicochemical Properties
A summary of the key physicochemical properties of 4-Ethyl-3,6-dimethyloctane is presented

in Table 1.

Property Value Source

CAS Number 62183-68-0 [1][2][3]

Molecular Formula C₁₂H₂₆ [1][2]

Molecular Weight 170.33 g/mol [1]

Canonical SMILES CCC(C)CC(CC)C(C)CC [2]

InChI

InChI=1S/C12H26/c1-6-

10(4)9-12(8-3)11(5)7-2/h10-

12H,6-9H2,1-5H3

[2]

InChIKey
RTVRGBUFZDOPIH-

UHFFFAOYSA-N
[2]

Synthesis of 4-Ethyl-3,6-dimethyloctane
The primary synthetic route to 4-Ethyl-3,6-dimethyloctane is through the alkylation of a

ketone enolate.[1]

General Synthetic Scheme
The synthesis involves the deprotonation of an appropriate ketone to form an enolate, which

then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. A common method for the

synthesis of 4-Ethyl-3,6-dimethyloctane involves the alkylation of 3,6-dimethyl-2-heptanone

with ethyl bromide.[1] This reaction requires a strong, sterically hindered base to favor the

formation of the kinetic enolate and prevent side reactions.

Illustrative Experimental Protocol
The following is a generalized experimental protocol for the alkylation of a ketone, which can

be adapted for the synthesis of 4-Ethyl-3,6-dimethyloctane.
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Materials:

3,6-dimethyl-2-heptanone

Lithium diisopropylamide (LDA) solution in THF

Ethyl bromide

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Hexane

Ethyl acetate

Procedure:

Enolate Formation: A solution of 3,6-dimethyl-2-heptanone in anhydrous THF is cooled to -78

°C under an inert atmosphere (e.g., nitrogen or argon). A solution of lithium diisopropylamide

(LDA) in THF is added dropwise to the ketone solution. The mixture is stirred at -78 °C for a

period to ensure complete formation of the lithium enolate.

Alkylation: Ethyl bromide is added to the enolate solution at -78 °C. The reaction mixture is

allowed to slowly warm to room temperature and stirred for several hours to ensure the

completion of the alkylation reaction.

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of

ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic

layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the

solvent is removed under reduced pressure.

Purification: The crude product can be purified by fractional distillation or column

chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to
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yield pure 4-Ethyl-3,6-dimethyloctane.[1]

Relevance in Drug Development
While there is no specific information available on the biological activity or signaling pathways

directly involving 4-Ethyl-3,6-dimethyloctane, its structural characteristics as a branched-

chain alkane are relevant to drug design and development. The hydrocarbon backbone

represents a hydrophobic moiety, and such groups play a crucial role in molecular recognition

and binding affinity at biological targets.[4][5][6][7][8]

The Role of Hydrophobic Interactions in Drug-Receptor
Binding
Hydrophobic interactions are a primary driving force for the binding of a drug molecule (ligand)

to its protein target.[5][6][7][8] The alkyl chains of a molecule like 4-Ethyl-3,6-dimethyloctane
can occupy hydrophobic pockets within a protein's binding site, displacing water molecules and

leading to a favorable increase in entropy, which contributes to the overall binding affinity. The

strategic placement of such hydrophobic groups can significantly enhance the potency and

selectivity of a drug candidate.[5][6]

The diagram below illustrates the conceptual role of a hydrophobic moiety, such as a branched

alkane, in drug-receptor interactions.
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Conceptual Role of Hydrophobic Moieties in Drug-Receptor Binding
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Caption: Drug-Receptor Interaction Model.

Logical Workflow for Assessing Bioactivity
The logical workflow for investigating a compound like 4-Ethyl-3,6-dimethyloctane for

potential biological activity would follow a standard drug discovery pipeline.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15455910?utm_src=pdf-body-img
https://www.benchchem.com/product/b15455910?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15455910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bioactivity Assessment Workflow
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Caption: Drug Discovery and Development Pipeline.
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In conclusion, while 4-Ethyl-3,6-dimethyloctane is a simple branched alkane with no currently

documented biological activity, its synthesis and the hydrophobic nature of its structure are of

fundamental importance in the broader context of medicinal chemistry and drug design. Further

research could explore its potential as a fragment in fragment-based drug discovery or as a

lipophilic component in the design of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15455910?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15455910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

